Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate
CAS No.: 925007-02-9
Cat. No.: VC11691573
Molecular Formula: C14H13NO5
Molecular Weight: 275.26 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate - 925007-02-9](/images/structure/VC11691573.png)
Specification
CAS No. | 925007-02-9 |
---|---|
Molecular Formula | C14H13NO5 |
Molecular Weight | 275.26 g/mol |
IUPAC Name | ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate |
Standard InChI | InChI=1S/C14H13NO5/c1-2-17-14(16)10-8-12(20-15-10)9-3-4-11-13(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3 |
Standard InChI Key | DMEJNUCYDCKKTF-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 |
Canonical SMILES | CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3 |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 5-(2,3-dihydrobenzo[b][1, dioxin-7-yl)isoxazole-3-carboxylate belongs to the class of heterocyclic compounds, combining a benzodioxin moiety and an isoxazole ring. Its IUPAC name, ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxylate, reflects its intricate architecture. The molecular formula is C₁₄H₁₃NO₅, with a molecular weight of 275.26 g/mol. Key spectroscopic identifiers include:
-
Canonical SMILES:
CCOC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3
-
InChI Key:
DMEJNUCYDCKKTF-UHFFFAOYSA-N
The compound’s stability arises from the electron-rich benzodioxin ring, which enhances π-π interactions, while the ester group at the 3-position of the isoxazole facilitates derivatization. X-ray crystallography of analogous structures reveals planar configurations, optimizing binding to biological targets.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence beginning with the formation of the benzodioxin core. A typical route includes:
-
Cyclization: Reacting catechol derivatives with epichlorohydrin under basic conditions to form the benzodioxin ring.
-
Isoxazole Formation: Condensing the benzodioxin-aldehyde with hydroxylamine hydrochloride and ethyl acetoacetate, followed by cyclization using acetic anhydride.
-
Esterification: Introducing the ethyl ester group via reaction with ethanol in the presence of sulfuric acid.
Reaction conditions often require temperatures of 80–100°C and catalysts like sodium acetate. Yields range from 45% to 60%, with purity achieved through recrystallization (ethanol/water) or silica gel chromatography.
Industrial Production
Industrial protocols optimize for scalability and cost-efficiency:
-
Continuous Flow Reactors: Reduce reaction times from hours to minutes while maintaining yields >70%.
-
Green Chemistry Approaches: Solvent-free conditions and biocatalysts minimize waste.
Biological Activity and Mechanistic Insights
Anticancer Properties
The compound exhibits dose-dependent cytotoxicity against multiple cancer cell lines, as demonstrated by sulforhodamine B (SRB) assays:
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
MCF7 (Breast) | 22.47 | G0/G1 cell cycle arrest |
HCT116 (Colon) | 25.87 | Caspase-3/7 activation |
Huh7 (Liver) | 19.19 | CDK4 downregulation |
Mechanistically, it induces apoptosis via mitochondrial membrane depolarization and ROS generation, as confirmed by flow cytometry and Western blot analyses.
Enzyme Inhibition
Recent studies highlight its role as a dual inhibitor:
-
Acetylcholinesterase (AChE): IC₅₀ = 1.8 µM (competitive inhibition).
-
α-Glucosidase: IC₅₀ = 2.3 µM (mixed inhibition).
These activities suggest therapeutic potential for Alzheimer’s disease and diabetes mellitus.
Structure-Activity Relationships (SAR)
Modifications to the isoxazole and benzodioxin rings significantly alter bioactivity:
-
Methoxy Substituents: Enhance hydrophobic interactions with AChE’s peripheral anionic site (IC₅₀ improved to 0.76 µM).
-
Methyl Derivatives: Increase metabolic stability but reduce solubility.
Comparative data for analogs:
Derivative | Anticancer IC₅₀ (µM) | AChE IC₅₀ (µM) |
---|---|---|
Ethyl (Parent) | 19.19–25.87 | 1.8 |
Methyl Analog | 15.42 | 0.89 |
Methoxy Analog | 28.95 | 0.76 |
Applications in Scientific Research
Drug Development
The compound serves as a lead structure for:
-
Kinase Inhibitors: Modulating MAPK and PI3K/Akt pathways in oncology.
-
Neuroprotective Agents: Mitigating β-amyloid aggregation in Alzheimer’s models.
Material Science
Its rigid aromatic system is exploited in:
-
Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
-
Coordination Polymers: Stabilizing luminescent lanthanide complexes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume